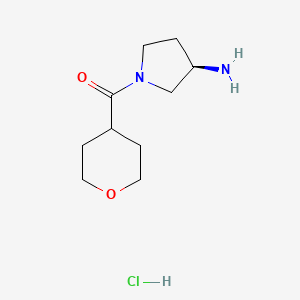

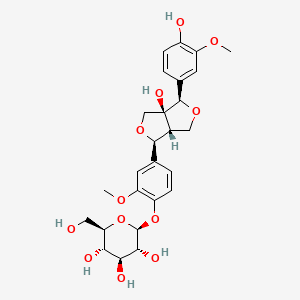

3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

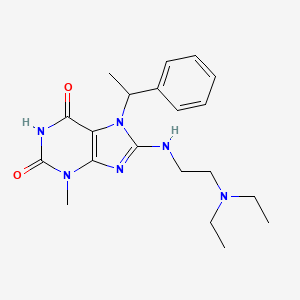

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . The synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines .Molecular Structure Analysis

The molecular formula of the compound is C19H21N3O3S, and it has a molecular weight of 371.46.Chemical Reactions Analysis

The compound has shown to have significant inhibitory effects on tubulin polymerization . This suggests that it could be involved in reactions that affect cell proliferation and apoptosis.Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives have demonstrated antiviral properties. For instance:

- Compound 2 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .

Antiproliferative Activity

The synthesized compounds containing the indole scaffold were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. Some of these compounds demonstrated effective activities against all three tumor cell lines .

Intestinal Barrier Control

Indoles play a crucial role in controlling intestinal barrier efficacy. They can either decrease the early immune response to bacterial elicitors or trigger induced systemic resistance .

Persister Cell Destruction

The substituted indole 5-nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride (NPIMA) has been effective in destroying persister cells of E. coli, P. aeruginosa, and S. aureus by damaging their membranes .

Other Potential Applications

Indole derivatives, both natural and synthetic, exhibit various biologically vital properties. While the above examples highlight specific areas, further research may uncover additional applications, including antimicrobial, anti-inflammatory, and antioxidant effects .

Mécanisme D'action

Mechanistic studies revealed that compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase and inhibited polymerization of tubulin via a consistent way with colchicine . Therefore, 7d is a potential agent for the further development of tubulin polymerization inhibitors .

Propriétés

IUPAC Name |

3-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-20-11-13(15-4-2-3-5-16(15)20)10-17(23)21-8-6-14(7-9-21)22-18(24)12-26-19(22)25/h2-5,11,14H,6-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEQBRIWKKDDEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-3-((4-isopropylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2555733.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]oxane-4-carboxamide](/img/structure/B2555734.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-methyl-2,5-dioxo-4-(4-propylphenyl)imidazolidin-1-yl]acetamide](/img/structure/B2555735.png)

![N-[3-Methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]prop-2-enamide](/img/structure/B2555741.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2555743.png)

![3-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2555744.png)

![(2E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2555746.png)